molecular formula C6H11NO2 B7793572 3,3-Dimethylmorpholin-2-one

3,3-Dimethylmorpholin-2-one

Cat. No.: B7793572
M. Wt: 129.16 g/mol
InChI Key: RUGSRSYEULHSDC-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, characterized by the presence of two methyl groups at the 3-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholin-2-one typically involves the cyclization of 3,3-dimethyl-1,2-amino alcohols with appropriate reagents. One common method includes the reaction of 3,3-dimethyl-1,2-amino alcohol with α-haloacid chlorides under coupling, cyclization, and reduction conditions . Another approach involves the intramolecular Mitsunobu reaction of amino diols .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of solid-phase synthesis and transition metal catalysis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylmorpholin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: N-substituted morpholinones.

Scientific Research Applications

3,3-Dimethylmorpholin-2-one finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethylmorpholin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the methyl groups and carbonyl group.

    N-Methylmorpholine: Similar structure with a single methyl group on the nitrogen atom.

    2-Methylmorpholine: Similar structure with a methyl group at the 2-position.

Uniqueness: 3,3-Dimethylmorpholin-2-one is unique due to the presence of two methyl groups at the 3-position and a carbonyl group at the 2-position, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3,3-dimethylmorpholin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)5(8)9-4-3-7-6/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGSRSYEULHSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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